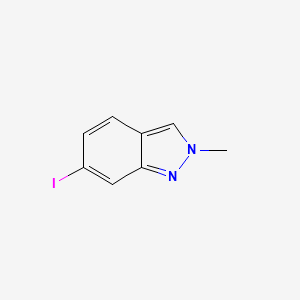
6-Iodo-2-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2-methyl-2H-indazole is a chemical compound with the CAS Number: 1216387-68-6. It has a molecular weight of 258.06 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7IN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 .Chemical Reactions Analysis
The synthesis of 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study by Dandu et al. (2007) outlined a regiospecific approach for synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, highlighting the versatility of indazole compounds in chemical synthesis and their potential as building blocks in medicinal chemistry Dandu, Tao, Josef, Bacon, & Hudkins, 2007.
Another research by Lam et al. (2016) presented a unique route to highly functionalized indazoles through regioselective magnesiation, demonstrating the capability to introduce a wide range of functional groups, which could be pivotal for the development of novel therapeutic agents Lam, Berhault, Stiebing, Fossey, Cailly, Collot, & Fabis, 2016.
Biological and Pharmaceutical Applications
Panda et al. (2022) discussed the impact of the indazole scaffold as an antibacterial and antifungal agent, underlining the importance of indazole derivatives in developing new antimicrobial therapies Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022.
The synthesis of 6-SF5-indazoles was explored by Kanishchev and Dolbier (2018), who developed various derivatives with potential applications in drug development, showcasing the flexibility of indazole compounds in synthesizing novel therapeutics Kanishchev & Dolbier, 2018.
Safety and Hazards
Zukünftige Richtungen
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the future directions of 6-Iodo-2-methyl-2H-indazole could be in the development of new synthetic approaches and its potential medicinal applications.
Wirkmechanismus
Target of Action
The primary target of 6-Iodo-2-methyl-2H-indazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its activity . This interaction results in changes to the enzyme’s function, potentially altering the metabolic processes it is involved in .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+) . This can have downstream effects on various biological processes, including immune response and neurological function .
Result of Action
The inhibition of IDO1 by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to exhibit potent anti-proliferative activity in human colorectal cancer cells . Additionally, it has been found to suppress IDO1 protein expression .
Biochemische Analyse
Biochemical Properties
Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the indazole derivative and the biomolecules involved.
Cellular Effects
Some indazole derivatives have been shown to have potent anti-proliferative activity in human colorectal cancer cells . This suggests that 6-Iodo-2-methyl-2H-indazole may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
6-iodo-2-methylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFHQTKVUAJZPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680930 |
Source


|
| Record name | 6-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216387-68-6 |
Source


|
| Record name | 6-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
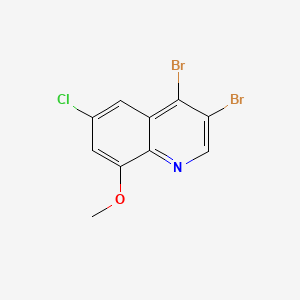
![2-Bromothiazolo[5,4-c]pyridine](/img/structure/B582473.png)
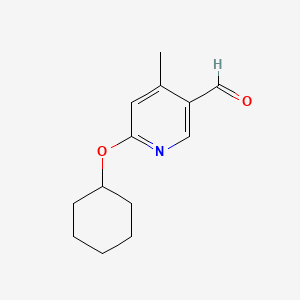
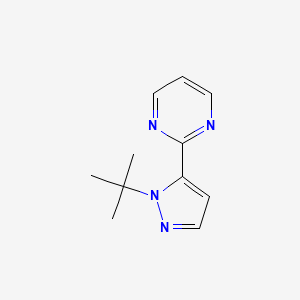
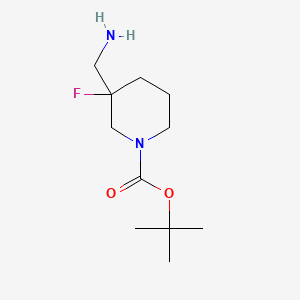
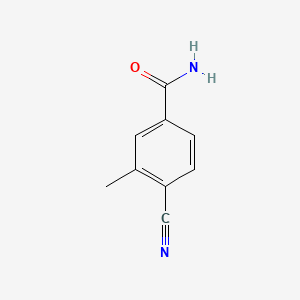

![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)
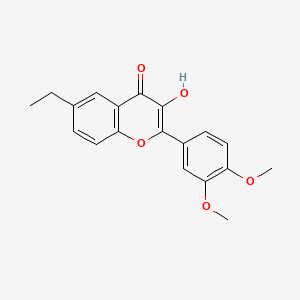

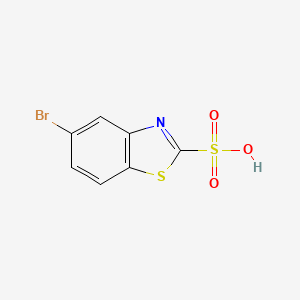
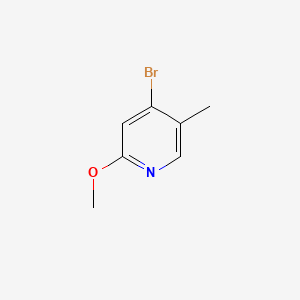

![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)
